AFG206

Catalog No.
S548018
CAS No.
M.F
C20H19N3O2
M. Wt
333.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AFG206

Product Name

AFG206

IUPAC Name

1-(4-ethylphenyl)-3-(4-pyridin-4-yloxyphenyl)urea

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C20H19N3O2/c1-2-15-3-5-16(6-4-15)22-20(24)23-17-7-9-18(10-8-17)25-19-11-13-21-14-12-19/h3-14H,2H2,1H3,(H2,22,23,24)

InChI Key

UUJSPHQATNSVLQ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

AFG206; AFG 206; AFG-206.

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3

Description

The exact mass of the compound 1-(4-Ethylphenyl)-3-(4-pyridin-4-yloxyphenyl)urea is 333.14773 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AFG206 is a chemical compound classified as a first-generation type II inhibitor of the FMS-like tyrosine kinase 3, commonly referred to as FLT3. This kinase plays a critical role in hematopoiesis and is frequently mutated in various hematological malignancies, particularly acute myeloid leukemia. The compound is designed to selectively inhibit mutant forms of FLT3, thereby providing therapeutic benefits in treating conditions associated with these mutations. AFG206 has been shown to exhibit potent inhibitory effects on both the wild-type and mutant variants of FLT3, making it a significant candidate for clinical applications in oncology .

: Various reactions such as amide bond formation, cyclization, and substitution reactions are utilized to construct the core structure of AFG206.
  • Purification: After synthesis, the compound is purified using techniques like chromatography to remove unreacted materials and by-products.
  • Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity .
  • AFG206 has demonstrated significant biological activity against FLT3 mutations, particularly the internal tandem duplication (FLT3-ITD) mutation, which is prevalent in acute myeloid leukemia. In vitro studies have shown that AFG206 effectively inhibits cell proliferation in cell lines expressing mutant FLT3. The compound's mechanism involves blocking downstream signaling pathways that are activated by FLT3, leading to reduced survival and increased apoptosis of malignant cells .

    AFG206 is primarily investigated for its application in treating acute myeloid leukemia and other malignancies characterized by FLT3 mutations. Its ability to selectively inhibit mutant forms of FLT3 positions it as a potential therapeutic option for patients who are resistant to conventional treatments. Additionally, ongoing research may explore its use in combination therapies with other anticancer agents to enhance efficacy and overcome resistance mechanisms .

    Interaction studies involving AFG206 focus on its binding affinity and specificity towards FLT3 compared to other kinases. These studies typically include:

    • Kinase Inhibition Assays: Evaluating the potency of AFG206 against various kinases to assess selectivity.
    • Cell Line Studies: Investigating how AFG206 interacts with cancer cell lines harboring different mutations.
    • Pharmacokinetic Studies: Understanding how AFG206 behaves in vivo, including absorption, distribution, metabolism, and excretion profiles.

    These studies are crucial for determining the therapeutic window and potential side effects associated with AFG206 treatment .

    AFG206 shares similarities with several other compounds that target FLT3 or related pathways. Here are some notable comparisons:

    Compound NameMechanism of ActionUnique Features
    AFG210Type II inhibitor of FLT3Related compound with similar efficacy
    KW-2449Type I inhibitor of FLT3Different binding mechanism; less selective
    PKC412Multi-target kinase inhibitorBroader target profile beyond FLT3
    ImatinibBCR-ABL inhibitorWell-established clinical use; different target
    AST487Type II inhibitor of FLT3Similar mechanism but different structural features

    AFG206's uniqueness lies in its specific design as a type II inhibitor targeting mutant forms of FLT3 while maintaining a favorable safety profile compared to other inhibitors .

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    3.7

    Hydrogen Bond Acceptor Count

    3

    Hydrogen Bond Donor Count

    2

    Exact Mass

    333.147726857 g/mol

    Monoisotopic Mass

    333.147726857 g/mol

    Heavy Atom Count

    25

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Dates

    Modify: 2024-02-18
    1:  Ellen Weisberg, Johannes Roesel, Pascal Furet, Guido Bold, Patricia Imbach, Andreas Flörsheimer, Georgio Caravatti, Jingrui Jiang, Paul Manley, Arghya Ray, James D. Griffin. Antileukemic Effects of Novel First- and Second-Generation FLT3 Inhibitors: Structure-Affinity Comparison. Genes Cancer. 2010 October; 1(10): 1021–1032. doi: 10.1177/1947601910396505 PMCID: PMC3092267

    Explore Compound Types